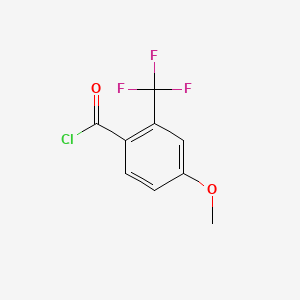

4-Methoxy-2-(trifluoromethyl)benzoyl chloride

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-Methoxy-2-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 4-Methoxy-2-(trifluoromethyl)benzoic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents . The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities.

Análisis De Reacciones Químicas

4-Methoxy-2-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Hydrolysis: It hydrolyzes in the presence of water to form 4-Methoxy-2-(trifluoromethyl)benzoic acid.

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, phenylboronic acid, and various nucleophiles . The major products formed depend on the specific reaction and reagents used.

Aplicaciones Científicas De Investigación

Properties and Reactivity

The presence of the reactive acyl chloride group (COCl) and the electron-withdrawing trifluoromethyl (CF₃) group allows 4-Methoxy-2-(trifluoromethyl)benzoyl chloride to undergo various chemical modifications. It is valuable in synthesizing complex organic molecules and modifying existing compounds. The combination of both methoxy and trifluoromethyl groups provides a unique balance of stability and reactivity, making it advantageous for various chemical processes.

Applications in Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in preparing functionalized aromatic compounds. It can participate in various chemical modifications due to its reactive acyl chloride and trifluoromethyl groups. These reactions highlight its utility in synthesizing complex organic molecules and modifying existing compounds.

Material Science Applications

Derivatives of this compound have potential applications in material science, with studies exploring their use in developing new materials.

The biological activity of this compound is notable, and its ability to modify proteins through acylation can lead to alterations in cellular signaling pathways and gene expression. These interactions are critical for understanding its pharmacological potential and toxicity profiles.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methoxybenzoyl chloride | Lacks trifluoromethyl group | Different reactivity; primarily used for simpler acylation reactions. |

| 4-(Trifluoromethyl)benzoyl chloride | Lacks methoxy group | More reactive towards nucleophiles due to the absence of electron-donating groups. |

| 2-Methoxy-4-(trifluoromethyl)benzoic acid | Contains both functional groups | Acts as a precursor for synthesizing benzoyl chlorides; less reactive than the corresponding acyl chloride. |

Chlorination Method

An improved process for preparing 4-trichloromethoxybenzoyl chloride involves chlorinating 4-methoxybenzoyl chloride with molecular chlorine at elevated temperatures ranging from 150°C to about 225°C . The reaction is carried out without light or radical-forming intensity .

Example of Chlorination

- 85.3 g of 4-methoxybenzoyl chloride was added to a 250 ml 3-necked flask which was connected to a scrubber filled with 4 liters of 5% sodium hydroxide solution .

- The flask was heated to 225° C., and chlorine was added through a sparging tube at a rate of about 25 g/hour while the temperature of the reaction mixture was held constant .

- A total of 184 g of chlorine was added over 7 1/2 hours .

- The reaction mixture was then cooled and analyzed by vapor-phase chromatography, which resulted to 127.9 g of crude product, analyzing 83.8% pure. The yield was 78% of the theoretical yield .

Precautionary Measures

Mecanismo De Acción

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles through a nucleophilic addition-elimination mechanism, forming various derivatives such as amides, esters, and thioesters . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

4-Methoxy-2-(trifluoromethyl)benzoyl chloride can be compared with similar compounds such as:

4-Methoxybenzoyl chloride: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

4-(Trifluoromethyl)benzoyl chloride: Lacks the methoxy group, leading to variations in chemical behavior and uses.

The presence of both the methoxy and trifluoromethyl groups in this compound makes it unique, providing a combination of reactivity and stability that is advantageous in various chemical processes .

Actividad Biológica

4-Methoxy-2-(trifluoromethyl)benzoyl chloride (C₉H₆ClF₃O₂) is an aromatic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a benzoyl chloride moiety. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly in enzyme inhibition and potential therapeutic applications.

- Molecular Formula: C₉H₆ClF₃O₂

- Molecular Weight: 238.59 g/mol

- Structure: The compound features a benzoyl chloride structure with a methoxy and a trifluoromethyl group, which enhances its lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound is notable in several contexts:

-

Enzyme Inhibition:

- The compound acts as an acylating agent, influencing various enzyme activities through modification of protein structures.

- Its lipophilic nature, attributed to the trifluoromethyl group, enhances interaction with biological targets, potentially improving bioavailability.

-

Therapeutic Potential:

- Research indicates that compounds with similar structural features exhibit anti-inflammatory and anticancer properties. This suggests that this compound may possess similar therapeutic effects.

The mechanism through which this compound exerts its biological effects involves:

- Acylation of Proteins: The compound modifies proteins via acylation, which can alter cellular signaling pathways and gene expression.

- Interaction with Enzymes: Studies using molecular docking simulations have shown that the compound can effectively bind to specific enzymes, modulating their activity through unique electronic properties provided by the trifluoromethyl group.

Study 1: Enzyme Interaction

A study explored the binding affinities of this compound with various enzymes. Techniques such as surface plasmon resonance revealed significant interactions, suggesting potential as an enzyme inhibitor in therapeutic applications.

Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited antiproliferative effects on cancer cell lines. Notably, compounds structurally related to this compound showed IC50 values indicating high potency against specific cancer types .

Study 3: Synthesis and Biological Evaluation

Research documented the synthesis of this compound from 4-Methoxy-2-(trifluoromethyl)benzoic acid using chlorinating agents. The synthesized compound was then evaluated for its biological activity, confirming its role as a potential candidate for further drug development .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methoxybenzoyl chloride | Lacks trifluoromethyl group | Primarily used for simpler acylation reactions. |

| 4-(Trifluoromethyl)benzoyl chloride | Lacks methoxy group | More reactive towards nucleophiles due to the absence of electron-donating groups. |

| This compound | Contains both functional groups | Provides a unique balance of stability and reactivity advantageous for various chemical processes. |

Propiedades

IUPAC Name |

4-methoxy-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGJNVNUYJLTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560874 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98187-17-8 | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-(trifluoromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.